molecular formula C15H14Cl2N4O4S B4628371 2,5-dichloro-N-methyl-N-{2-oxo-2-[2-(3-pyridinylcarbonyl)hydrazino]ethyl}benzenesulfonamide

2,5-dichloro-N-methyl-N-{2-oxo-2-[2-(3-pyridinylcarbonyl)hydrazino]ethyl}benzenesulfonamide

Cat. No. B4628371
M. Wt: 417.3 g/mol
InChI Key: UPWDXUWCRQXRDY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves complex reactions, including sulfonylation and interactions with various amines and other organic compounds. For instance, the direct sulfonylation of 4,5-dichloropyridazin-3-ones with benzenesulfonyl chlorides in the presence of a base yields N-sulfonylated products, demonstrating the complex synthetic routes these compounds may undergo (Kweon et al., 2002).

Molecular Structure Analysis

The molecular and supramolecular structures of related compounds, such as N-[2-(pyridin-2-yl)ethyl] derivatives of methane-, benzene-, and toluenesulfonamide, show significant diversity. These structures can include varying torsion angles and hydrogen bonding patterns, contributing to their complex chemical behavior (Jacobs et al., 2013).

Chemical Reactions and Properties

Benzenesulfonamide derivatives engage in a variety of chemical reactions, including the formation of hydrazones, which have shown potential in inhibiting human carbonic anhydrases, indicating their chemical reactivity and potential utility in therapeutic applications (Balandis et al., 2020).

Scientific Research Applications

Antibacterial and Antifungal Activities

Research has shown that derivatives similar to "2,5-dichloro-N-methyl-N-{2-oxo-2-[2-(3-pyridinylcarbonyl)hydrazino]ethyl}benzenesulfonamide" exhibit significant antibacterial and antifungal properties. For instance, new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties have been synthesized and displayed antimicrobial activity against organisms like E. coli, P. aeruginosa, S. aureus, and C. albicans (Hassan, 2013). Additionally, arylazopyrazole pyrimidone clubbed heterocyclic compounds showed antimicrobial activity against various bacteria and fungi (Sarvaiya, Gulati, & Patel, 2019).

Anticancer Activity

Certain derivatives have demonstrated potential anticancer activities. Novel pyridazinone derivatives bearing a benzenesulfonamide moiety were synthesized and evaluated for their anticancer activity, with some showing remarkable activity against leukemia and non-small cell lung cancer cell lines (Rathish et al., 2012).

Enzyme Inhibition

Sulfonamide derivatives have been reported to inhibit carbonic anhydrase isozymes, which are relevant for physiological functions and potential therapeutic targets. A study on novel sulfonamides incorporating 1,3,5-triazine moieties as inhibitors of cytosolic and tumor-associated carbonic anhydrase isozymes I, II, and IX highlighted their inhibitory effects, with some derivatives showing selectivity for certain isozymes, suggesting a pathway for managing hypoxic tumors (Garaj et al., 2005).

Antioxidant Potential

Sulfonamide hybrid Schiff bases of anthranilic acid were synthesized and characterized, revealing enzyme inhibition potential against AChE and BChE enzymes and antioxidant potential. Molecular docking studies supported these findings, indicating the relevance of these compounds in exploring new therapeutic agents (Kausar et al., 2019).

properties

IUPAC Name

2,5-dichloro-N-methyl-N-[2-oxo-2-[2-(pyridine-3-carbonyl)hydrazinyl]ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N4O4S/c1-21(26(24,25)13-7-11(16)4-5-12(13)17)9-14(22)19-20-15(23)10-3-2-6-18-8-10/h2-8H,9H2,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPWDXUWCRQXRDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NNC(=O)C1=CN=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dichloro-N-methyl-N-{2-oxo-2-[2-(3-pyridinylcarbonyl)hydrazino]ethyl}benzenesulfonamide (non-preferred name)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,5-dichloro-N-methyl-N-{2-oxo-2-[2-(3-pyridinylcarbonyl)hydrazino]ethyl}benzenesulfonamide
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2,5-dichloro-N-methyl-N-{2-oxo-2-[2-(3-pyridinylcarbonyl)hydrazino]ethyl}benzenesulfonamide

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